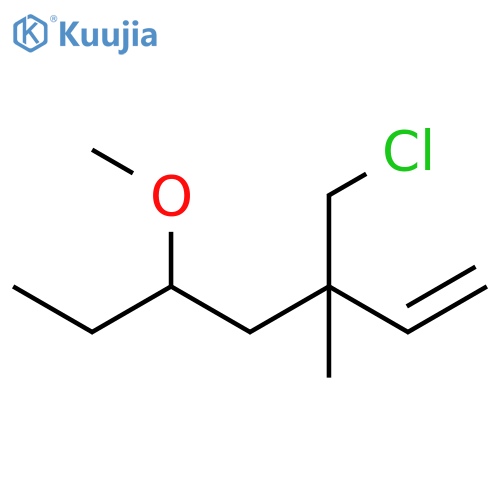

Cas no 2022621-33-4 (3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene)

3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene 化学的及び物理的性質

名前と識別子

-

- 2022621-33-4

- 3-(chloromethyl)-5-methoxy-3-methylhept-1-ene

- EN300-677778

- 3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene

-

- インチ: 1S/C10H19ClO/c1-5-9(12-4)7-10(3,6-2)8-11/h6,9H,2,5,7-8H2,1,3-4H3

- InChIKey: CUWBFWIRMUJDHI-UHFFFAOYSA-N

- ほほえんだ: C=CC(CCl)(C)CC(OC)CC

計算された属性

- せいみつぶんしりょう: 190.1124429g/mol

- どういたいしつりょう: 190.1124429g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- 密度みつど: 0.921±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 227.7±33.0 °C(Predicted)

3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-677778-0.25g |

3-(chloromethyl)-5-methoxy-3-methylhept-1-ene |

2022621-33-4 | 95.0% | 0.25g |

$1432.0 | 2025-03-12 | |

| Enamine | EN300-677778-2.5g |

3-(chloromethyl)-5-methoxy-3-methylhept-1-ene |

2022621-33-4 | 95.0% | 2.5g |

$3051.0 | 2025-03-12 | |

| Enamine | EN300-677778-10.0g |

3-(chloromethyl)-5-methoxy-3-methylhept-1-ene |

2022621-33-4 | 95.0% | 10.0g |

$6697.0 | 2025-03-12 | |

| Enamine | EN300-677778-5.0g |

3-(chloromethyl)-5-methoxy-3-methylhept-1-ene |

2022621-33-4 | 95.0% | 5.0g |

$4517.0 | 2025-03-12 | |

| Enamine | EN300-677778-0.05g |

3-(chloromethyl)-5-methoxy-3-methylhept-1-ene |

2022621-33-4 | 95.0% | 0.05g |

$1308.0 | 2025-03-12 | |

| Enamine | EN300-677778-0.5g |

3-(chloromethyl)-5-methoxy-3-methylhept-1-ene |

2022621-33-4 | 95.0% | 0.5g |

$1495.0 | 2025-03-12 | |

| Enamine | EN300-677778-1.0g |

3-(chloromethyl)-5-methoxy-3-methylhept-1-ene |

2022621-33-4 | 95.0% | 1.0g |

$1557.0 | 2025-03-12 | |

| Enamine | EN300-677778-0.1g |

3-(chloromethyl)-5-methoxy-3-methylhept-1-ene |

2022621-33-4 | 95.0% | 0.1g |

$1371.0 | 2025-03-12 |

3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

3-(Chloromethyl)-5-methoxy-3-methyl-1-hepteneに関する追加情報

Introduction to 3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene (CAS No: 2022621-33-4)

3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene, identified by the CAS number 2022621-33-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This seven-carbon aliphatic hydrocarbon features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a chloromethyl group and a methoxy substituent on the heptene backbone imparts distinct reactivity, enabling its use in diverse chemical transformations.

The compound’s molecular structure, characterized by a double bond at the 1-position and additional functional groups at the 3- and 5-positions, facilitates its role as a building block in medicinal chemistry. Specifically, the chloromethyl moiety serves as a versatile nucleophile, allowing for the introduction of other functional groups through nucleophilic addition reactions. Meanwhile, the methoxy group provides stability and influences electronic properties, making it an attractive candidate for further derivatization.

In recent years, research has highlighted the utility of 3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene in the development of novel therapeutic agents. Its structural features align well with the requirements for compounds targeting neurological disorders, infectious diseases, and cancer. For instance, studies have demonstrated its potential in generating alkylating agents that exhibit inhibitory effects on specific enzymes implicated in disease pathways. The compound’s ability to undergo regioselective reactions makes it particularly useful in constructing complex scaffolds that mimic natural products with known biological activity.

The 5-methoxy substituent plays a critical role in modulating the compound’s pharmacokinetic properties. Methoxy groups are commonly found in biologically active molecules due to their ability to enhance solubility and metabolic stability. This feature is particularly relevant in drug design, where optimizing solubility and bioavailability is paramount. Additionally, the 3-methyl group contributes to steric hindrance, influencing how the molecule interacts with biological targets such as enzymes and receptors.

Advances in synthetic methodologies have further expanded the applications of 3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene. Modern techniques, including catalytic hydrogenation and cross-coupling reactions, enable efficient functionalization at multiple sites within the molecule. These methods have been employed to produce derivatives with enhanced potency and selectivity. For example, researchers have utilized palladium-catalyzed reactions to introduce aryl or heteroaryl groups at strategic positions, generating compounds with improved pharmacological profiles.

The compound’s reactivity also makes it valuable in polymer chemistry. The presence of both olefinic and electrophilic centers allows for polymerization or copolymerization with other monomers, yielding materials with tailored properties. Such polymers find applications in drug delivery systems, where controlled release formulations are essential for therapeutic efficacy. Recent work has explored its use in creating biodegradable polymers that degrade into non-toxic byproducts, aligning with sustainable chemistry principles.

In summary,3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene (CAS No: 2022621-33-4) represents a versatile intermediate with broad utility across organic synthesis and pharmaceutical development. Its unique structural features enable diverse chemical transformations, making it indispensable in designing novel bioactive molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in advancing chemical biology and medicinal chemistry.

2022621-33-4 (3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene) 関連製品

- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)

- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)

- 176793-54-7(2-Hydroxy-4-(1-methyl-1-nitroethyl)-tetrahydrofuran(Mixture of Diastereomers))

- 928937-04-6(4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)

- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)

- 220352-36-3((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)

- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)

- 1343359-94-3(8-bromo-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)

- 898360-33-3(N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide)

- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)